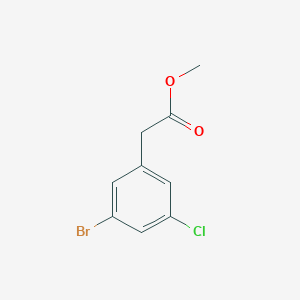

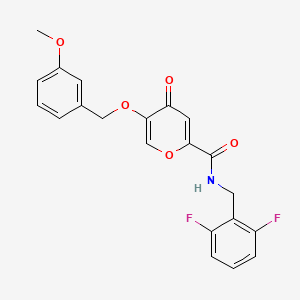

![molecular formula C21H17N3OS2 B2483851 (E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 895007-61-1](/img/structure/B2483851.png)

(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide" is a multifunctional molecule, which, due to its structural complexity, could have applications in various fields of chemistry, including materials science and pharmacology. The incorporation of benzothiazole, thiophene, and pyridine moieties suggests potential for interesting chemical properties and biological activities.

Synthesis Analysis

The synthesis of related compounds often involves the condensation of acrylamides with various aromatic or heteroaromatic amines in the presence of catalysts. For example, a related compound was synthesized by the reaction of acrylamide derivatives with aromatic amines under basic conditions, yielding products with high specificity and yield (Kariuki et al., 2022). Similar synthetic routes could be adapted for the synthesis of "(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide," utilizing its respective starting materials.

Molecular Structure Analysis

The molecular structure of compounds within this class has been determined using techniques such as NMR spectroscopy and single crystal X-ray diffraction, providing detailed insight into the molecular geometry, bond lengths, and angles, which are critical for understanding the reactivity and interaction of the molecule with biological targets (Kariuki et al., 2022).

Chemical Reactions and Properties

Compounds containing benzothiazole, thiophene, and acrylamide units exhibit a wide range of chemical reactivities due to the presence of multiple functional groups. They can undergo cycloaddition reactions, nucleophilic substitutions, and serve as ligands in coordination chemistry, demonstrating their versatility in synthetic chemistry (Bondock, Tarhoni, & Fadda, 2011).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystallinity of such compounds are crucial for their application in material science and medicinal chemistry. These properties are often influenced by the molecular structure, specifically the arrangement of the functional groups and the overall molecular symmetry.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photophysical properties, of compounds like "(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide" are shaped by their heteroaromatic systems. These compounds often exhibit fluorescence, which can be utilized in dye-sensitized solar cells and fluorescent probes in biological research (Gomathi Vellaiswamy & Ramaswamy, 2017).

Aplicaciones Científicas De Investigación

Synthesis and Cytotoxic Activity

- Researchers have synthesized 2-anilinonicotinyl-linked acrylamide conjugates, including derivatives of (E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide, and evaluated their cytotoxic activity against various human cancer cell lines. These compounds exhibit promising cytotoxicity, especially against the A549 human lung adenocarcinoma epithelial cell line, and induce apoptotic cell death by affecting cell-cycle in the G2/M phase (Kamal et al., 2014).

Biochemical Impacts and Insecticidal Agents

- A study focused on synthesizing new bioactive sulfonamide thiazole derivatives, which are anticipated to be potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. The compounds showed potent toxic effects and high toxicity indices (Soliman et al., 2020).

Removal of Industrial Waste Contaminants

- The compound has been used in synthesizing novel magnetic nanoadsorbents for removing heavy metals like Zn2+ and Cd2+ from industrial wastes. These nanoadsorbents demonstrate high adsorption capacity and reusability, making them suitable for practical removal of heavy metal ions (Zargoosh et al., 2015).

Antimicrobial Acyclic and Heterocyclic Dyes

- The derivatives of this compound have been used to synthesize novel antimicrobial dyes and their precursors. These dyes show significant antibacterial and antifungal activities against various organisms and have been used in dyeing and textile finishing processes (Shams et al., 2011).

Water Treatment

- Derivatives of (E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide have been synthesized and used for the efficient removal of Co(II) cations from water, showcasing its potential in water treatment applications (Mirzaeinejad et al., 2018).

Synthesis of Various Heterocyclic Compounds

- The compound has been utilized in the synthesis of various heterocyclic compounds, including isoxazole, pyrazole, and pyrimidine derivatives. These compounds have potential applications in diverse fields like chemistry and pharmacology (Bondock et al., 2011).

Fluorescence and Biological Activities

- Novel pyrido[2,1-b]benzothiazole and N-substituted 2-pyridylbenzothiazole derivatives have been synthesized, exhibiting remarkable fluorescence properties and antimicrobial as well as antiviral activities. This indicates potential applications in bioimaging and pharmaceuticals (Azzam et al., 2020).

Metal Sorption and Biological Activity

- Polymers derived from this compound have been prepared for efficient metal sorption and evaluated for their antimicrobial activity. These polymers demonstrate selectivity in metal ion absorption, indicating their usefulness in environmental and biological applications (Al-Fulaij et al., 2015).

Antitumor Activity

- Thiazole incorporated pyridine derivatives containing the phenoxyacetamide moiety have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. Certain compounds demonstrated higher activity than standard drugs, indicating their potential as anticancer agents (Bayazeed et al., 2020).

Propiedades

IUPAC Name |

(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS2/c1-15-6-8-18-19(12-15)27-21(23-18)24(14-16-4-2-10-22-13-16)20(25)9-7-17-5-3-11-26-17/h2-13H,14H2,1H3/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKJONYHUPCECV-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

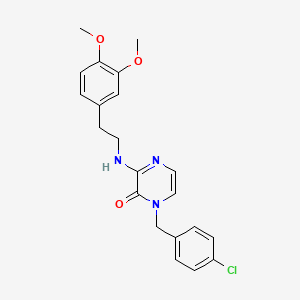

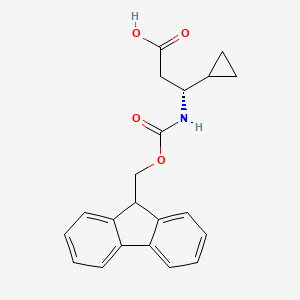

![6-fluoro-4-(3-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483773.png)

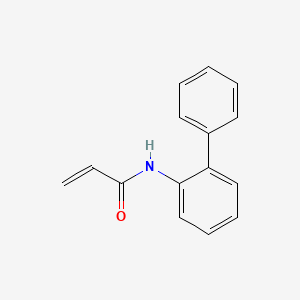

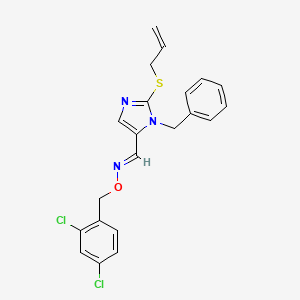

![N-cyclohexyl-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2483774.png)

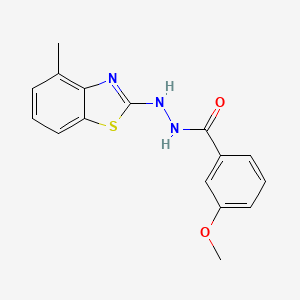

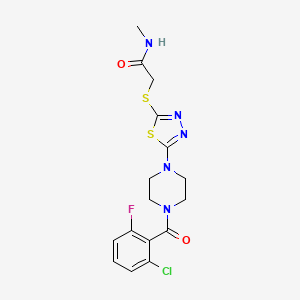

![N-cyclohexyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2483781.png)

![methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2483782.png)

![[(4-Bromophenyl)methyl]thiourea](/img/structure/B2483783.png)

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime](/img/structure/B2483788.png)